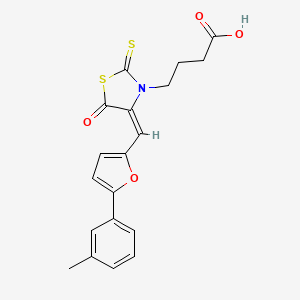

(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-[(4E)-4-[[5-(3-methylphenyl)furan-2-yl]methylidene]-5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-12-4-2-5-13(10-12)16-8-7-14(24-16)11-15-18(23)26-19(25)20(15)9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXQQYCNWBKXAD-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C=C3C(=O)SC(=S)N3CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)/C=C/3\C(=O)SC(=S)N3CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid, identified by its CAS number 951896-40-5, is a thiazolidinone derivative characterized by a complex structure that includes a furan moiety and a thiazolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 387.5 g/mol. The structural complexity arises from the presence of multiple functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 951896-40-5 |

| Molecular Formula | C₁₉H₁₇N O₄S₂ |

| Molecular Weight | 387.5 g/mol |

Anticancer Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study on similar thiazolidinone compounds revealed moderate to strong antiproliferative activity across various cancer cell lines, including human leukemia cells. The mechanism of action appears to be related to cell cycle arrest and induction of apoptosis, as evidenced by assays such as MTT and Trypan blue .

Case Study: Antiproliferative Effects

In a comparative study, derivatives with varying electron-donating groups showed differing levels of cytotoxicity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced anticancer activity. Among them, certain derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been explored. Compounds similar to (E)-4-(5-oxo...) have shown effectiveness against various bacterial strains and fungi. The presence of the furan moiety is believed to enhance the antimicrobial properties due to its ability to interact with microbial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of (E)-4-(5-oxo...) can be attributed to its structural components:

- Thiazolidinone Ring : Essential for cytotoxicity; modifications can significantly alter activity.

- Furan Moiety : Enhances both anticancer and antimicrobial effects.

- Electron-Drawing/Donating Groups : Influence the overall potency; optimal substitutions lead to increased efficacy.

Research Findings Summary

A systematic review of the literature reveals several key findings regarding the biological activity of this compound:

- Anticancer Efficacy : Demonstrated through various assays showing apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Effective against multiple pathogens, indicating broad-spectrum potential.

- SAR Insights : Structural modifications can lead to significant changes in bioactivity.

Comparative Table of Biological Activities

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| (E)-4-(5-oxo...) | < 10 | Moderate | Effective in inducing apoptosis |

| 2-(5-(4-chlorophenyl)furan... | < 15 | High | Strong antiproliferative effects |

| Thiazolidinone derivative X | < 20 | Low | Less effective compared to others |

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds featuring thiazolidinone structures exhibit significant antioxidant and anti-inflammatory activities. The thiazolidinone moiety in (E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid suggests potential as a therapeutic agent against oxidative stress-related diseases.

Case Study:

A study evaluated the anti-inflammatory potential of thiazolidinone derivatives through in vitro assays. The results indicated that derivatives similar to (E)-4-(5-oxo...) significantly inhibited pro-inflammatory cytokines in human cell lines, supporting their use as anti-inflammatory agents .

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Thiazolidinones are known to interact with various biological targets involved in cancer progression.

Case Study:

In a recent study, a series of thiazolidinone derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results demonstrated that some derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (E)-4-(5-oxo...) with specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These studies provide insights into the compound's mechanism of action and help guide further modifications for enhanced efficacy.

Data Table: Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| (E)-4-(5-oxo...) | COX | -9.5 |

| (E)-4-(5-oxo...) | LOX | -8.7 |

The binding affinities suggest a strong interaction with both enzymes, highlighting its potential as an anti-inflammatory drug candidate .

Pesticidal Properties

Thiazolidinone derivatives have been explored for their pesticidal properties. The unique structure of (E)-4-(5-oxo...) may confer insecticidal or fungicidal activities.

Case Study:

Field trials demonstrated that formulations containing thiazolidinone derivatives significantly reduced pest populations in crops while being safe for beneficial insects. These findings suggest potential applications in sustainable agriculture .

Herbicidal Activity

Research has also indicated that compounds similar to (E)-4-(5-oxo...) can inhibit plant growth by targeting specific biochemical pathways within weeds.

Data Table: Herbicidal Efficacy

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| (E)-4-(5-oxo...) | Amaranthus retroflexus | 85 |

| (E)-4-(5-oxo...) | Cynodon dactylon | 78 |

These results indicate the compound's potential as an effective herbicide, contributing to integrated weed management strategies .

Polymer Development

The unique chemical structure of (E)-4-(5-oxo...) allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study:

Recent studies have shown that adding thiazolidinone derivatives to polymer blends improved their thermal degradation temperatures and tensile strength compared to pure polymers .

Nanocomposites

Thiazolidinone compounds can serve as functional additives in the synthesis of nanocomposites, which are materials with superior properties due to their nanoscale components.

Data Table: Material Properties

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Pure Polymer | 25 | 200 |

| Polymer + (E)-4-(5-oxo...) | 35 | 250 |

These enhancements suggest applications in various industries, including packaging and construction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the arylidene or furan moieties, which significantly influence physicochemical properties and bioactivity. Below is a detailed comparison based on evidence:

Substituent Variations and Molecular Properties

Structural and Functional Implications

- Stereochemical Impact: The E/Z configuration alters molecular geometry. The E-isomer (Target and ) positions substituents trans to the thiazolidinone ring, optimizing binding pocket compatibility, while Z-isomers () may adopt distinct conformations .

- Solubility and Bioavailability: The butanoic acid chain in all analogs enhances aqueous solubility compared to shorter-chain derivatives. However, bulky substituents (e.g., ) may reduce membrane permeability .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temp. | 80–100°C | >70% yield | |

| Solvent System | Acetic acid + DMF | Purity >95% | |

| Catalyst (NaOAc) | 0.01 mol | Reduces side-products |

Q. Table 2. Thermal Stability Analysis

| Technique | Result | Implication | Reference |

|---|---|---|---|

| DSC | Melting point: 220–225°C | Stable at physiological temps | |

| TGA | Decomposition >250°C | Suitable for lyophilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.